molecular formula C15H20N2O B8138767 1-Methyl-4-Phenyl-1,8-Diazaspiro[4.5]Decan-2-One

1-Methyl-4-Phenyl-1,8-Diazaspiro[4.5]Decan-2-One

Cat. No.: B8138767
M. Wt: 244.33 g/mol
InChI Key: GHRYSJPLDYPNCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-4-Phenyl-1,8-Diazaspiro[4.5]Decan-2-One is a heterocyclic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-Phenyl-1,8-Diazaspiro[4.5]Decan-2-One typically involves a multi-step process. One common method includes the reaction of appropriate amines with ketones under controlled conditions to form the spirocyclic structure. The reactions are often carried out in the presence of catalysts and under specific temperature and pressure conditions to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often incorporating continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-Phenyl-1,8-Diazaspiro[4.5]Decan-2-One undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate the reactions. The conditions often involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

1-Methyl-4-Phenyl-1,8-Diazaspiro[4.5]Decan-2-One has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-Methyl-4-Phenyl-1,8-Diazaspiro[4.5]Decan-2-One involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-4-Phenyl-1,8-Diazaspiro[4.5]Decan-2-One is unique due to its specific structural features and the range of reactions it can undergo.

Properties

IUPAC Name

1-methyl-4-phenyl-1,8-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c1-17-14(18)11-13(12-5-3-2-4-6-12)15(17)7-9-16-10-8-15/h2-6,13,16H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHRYSJPLDYPNCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC(C12CCNCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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